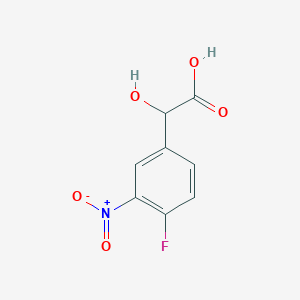![molecular formula C15H19BrO2S B13592417 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a sulfanyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane typically involves multiple steps, starting with the preparation of the 5-bromo-2-cyclopropoxyphenyl precursor. This precursor can be synthesized through a bromination reaction followed by the introduction of the cyclopropoxy group via a nucleophilic substitution reaction. The final step involves the attachment of the sulfanyl group and the formation of the oxane ring through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-ethoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-propoxyphenyl)sulfanyl]methyl}oxane
Uniqueness
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H19BrO2S |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
4-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]oxane |
InChI |
InChI=1S/C15H19BrO2S/c16-12-1-4-14(18-13-2-3-13)15(9-12)19-10-11-5-7-17-8-6-11/h1,4,9,11,13H,2-3,5-8,10H2 |
Clave InChI |
DZHWASVHEHTFER-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=C2)Br)SCC3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


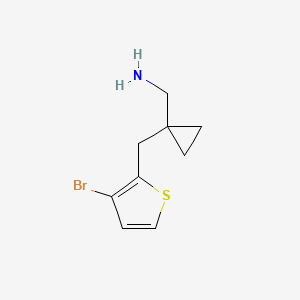
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
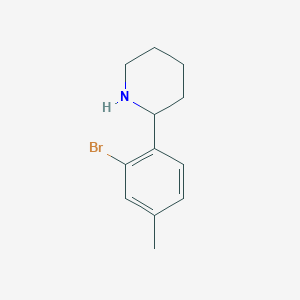
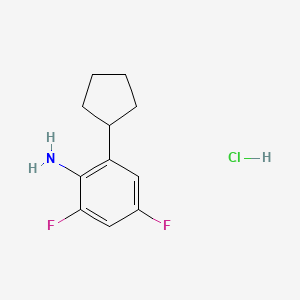
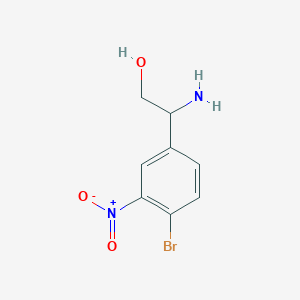

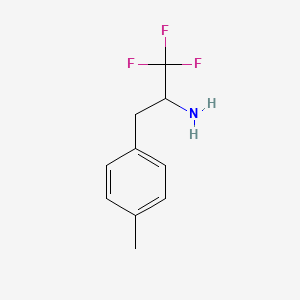
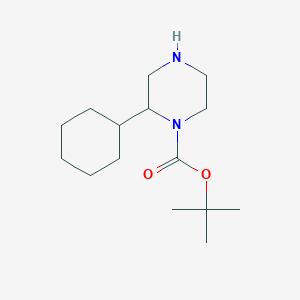

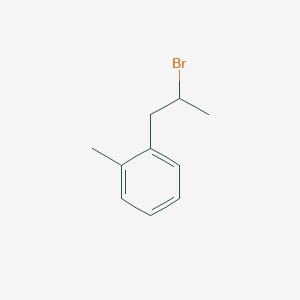
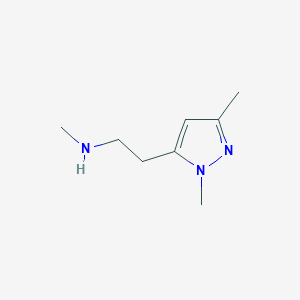
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
